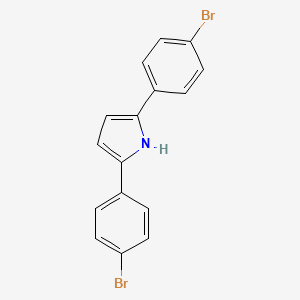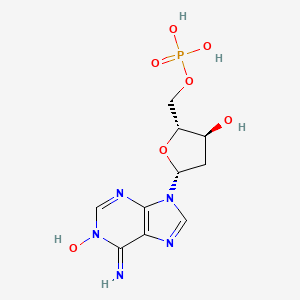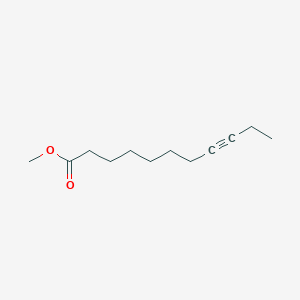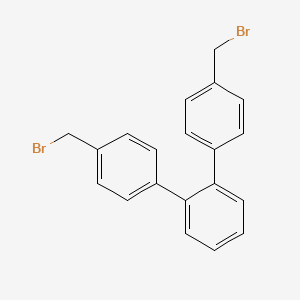![molecular formula C18H13NO4S B14640170 Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate CAS No. 51776-08-0](/img/structure/B14640170.png)
Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound, in particular, features a thiophene ring substituted with a nitrophenyl group and a benzoate ester, making it a molecule of interest for various scientific research and industrial applications.
Preparation Methods
The synthesis of Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate typically involves the following steps:
Suzuki-Miyaura Coupling: This is a common method used to form carbon-carbon bonds between the thiophene ring and the nitrophenyl group.
Esterification: The benzoate ester is formed through the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial production methods often involve optimizing these reactions to increase yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, particularly at the 2 and 5 positions.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents due to its structural similarity to biologically active thiophene derivatives.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: It serves as a model compound for studying the interactions of thiophene derivatives with biological targets.
Mechanism of Action
The mechanism of action of Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate can be compared with other thiophene derivatives such as:
Tipepidine: A thiophene-containing drug used as an antitussive.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A thiophene-based drug used to treat glaucoma.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51776-08-0 |
|---|---|
Molecular Formula |
C18H13NO4S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate |
InChI |
InChI=1S/C18H13NO4S/c1-23-18(20)14-4-2-12(3-5-14)16-10-11-17(24-16)13-6-8-15(9-7-13)19(21)22/h2-11H,1H3 |
InChI Key |
FLUWDTQNXDHITA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate](/img/structure/B14640090.png)


![Oxazole, 2-[2-(3-butenyl)phenyl]-4,5-dihydro-4,4-dimethyl-](/img/structure/B14640113.png)
![N-[2-(4-amino-2-chloroanilino)ethyl]acetamide;sulfuric acid](/img/structure/B14640121.png)


![2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14640140.png)
![Methyl 1H-benzo[G]indole-2-carboxylate](/img/structure/B14640142.png)

![naphthalene-1,5-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium](/img/structure/B14640158.png)



